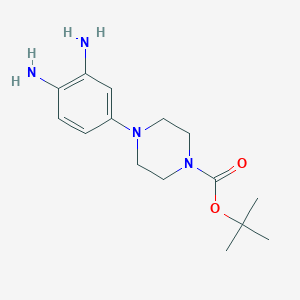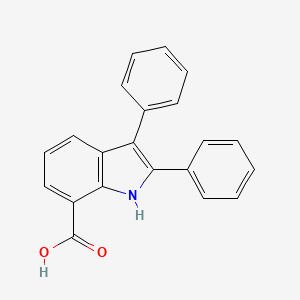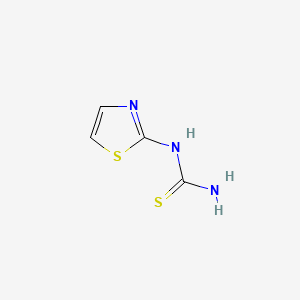
4-Isopropyl-pyridine 1-oxide
Vue d'ensemble
Description
The compound of interest, 4-Isopropyl-pyridine 1-oxide, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The isopropyl group attached to the pyridine ring and the presence of an oxide group make it a unique compound with potential applications in various chemical syntheses and reactions.
Synthesis Analysis
The synthesis of related pyridine compounds has been explored in the literature. For instance, perfluoro-4-isopropylpyridine has been used as a precursor for creating macrocyclic systems that incorporate pyridine sub-units. These macrocycles were synthesized through a two-step process and characterized using X-ray crystallography. The ability to complex with cations and anions was demonstrated, which suggests potential for diverse chemical applications . Another study presented a one-pot synthesis method for highly functionalized pyridines. This method involved a rhodium carbenoid induced ring expansion of isoxazoles, followed by a rearrangement to yield 1,4-dihydropyridines, and finally oxidation to produce the pyridines . These methods provide insights into the synthesis strategies that could potentially be adapted for the synthesis of 4-Isopropyl-pyridine 1-oxide.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical behavior. In the case of perfluoro-4-isopropylpyridine, the structure was elucidated using X-ray crystallography, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule . Although the specific structure of 4-Isopropyl-pyridine 1-oxide is not detailed in the provided papers, the techniques and findings from these studies could be applied to determine its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be quite varied. For example, the macrocycles synthesized from perfluoro-4-isopropylpyridine were found to be capable of complexing with both cations and anions, which is an unusual property and indicates a potential for diverse chemical reactivity . Additionally, the synthesis of functionalized pyridines through the one-pot method indicates that pyridine derivatives can undergo a series of reactions, including carbenoid insertion, rearrangement, and oxidation, to yield a variety of products . These reactions could be relevant when considering the chemical behavior of 4-Isopropyl-pyridine 1-oxide.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Isopropyl-pyridine 1-oxide can be inferred from related compounds. The macrocyclic systems derived from perfluoro-4-isopropylpyridine suggest that the introduction of substituents on the pyridine ring can significantly alter the compound's ability to interact with other molecules . The oxidation step in the synthesis of functionalized pyridines to yield the final pyridine products also highlights the importance of the oxidation state in determining the properties of these compounds . While the specific properties of 4-Isopropyl-pyridine 1-oxide are not discussed in the provided papers, these studies offer a foundation for understanding how structural modifications can impact the behavior of pyridine derivatives.
Applications De Recherche Scientifique
Amination of Pyridines
Yin et al. (2007) demonstrated that pyridine N-oxides can be converted to 2-aminopyridines through a one-pot process using Ts2O-t-BuNH2 followed by in situ deprotection with TFA. This method, including the simple oxidation of pyridines to pyridine N-oxides, provides a general and efficient way for amination of 2-unsubstituted pyridines (Yin et al., 2007).
Equilibrium Studies of Charge-Transfer Complexes
Research by Gardner and Ragsdale (1968) on 4-substituted pyridine 1-oxide-iodine molecular complexes reveals the equilibrium constants and thermodynamic parameters for these complexes in various solvents. This study enhances the understanding of the interactions in these complexes (Gardner & Ragsdale, 1968).
Polarographic Behavior
Kubota and Miyazaki (1962) investigated the polarographic behavior of pyridine N-oxides, noting a rapid decrease in the reduction wave with increasing pH values. This study contributes to the understanding of the electrochemical properties of these compounds (Kubota & Miyazaki, 1962).
Nonlinear Optical Crystals
Zyss et al. (1981) demonstrated that pyridine-1-oxide, with its unique 'push-pull' property of the N-oxide bond, allows for the substitution in the 4 position of both donor and acceptor groups, influencing the molecular dipole moment. This has implications for the development of efficient nonlinear optical organic crystals (Zyss et al., 1981).
NMR Studies
Wamsler et al. (1978) conducted NMR spectroscopy studies on pyridine-N-oxide and its derivatives, providing valuable insights into the chemical shifts and spin-spin coupling constants. This research is significant for understanding the molecular structure and behavior of these compounds (Wamsler et al., 1978).
Safety And Hazards
Propriétés
IUPAC Name |
1-oxido-4-propan-2-ylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSRRQBFPSMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=[N+](C=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311296 | |
| Record name | 4-Isopropyl-pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-pyridine 1-oxide | |
CAS RN |
22581-87-9 | |
| Record name | Pyridine, 4-(1-methylethyl)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC241102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isopropyl-pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)



